molecular formula C23H22N4O3S4 B11626720 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11626720
M. Wt: 530.7 g/mol
InChI Key: WGTVOCAPLRKMNW-UHFFFAOYSA-N
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Description

4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an ethoxy group, a dimethyl group, a dithioloquinoline moiety, a thiazole ring, and a benzenesulfonamide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H22N4O3S4

Molecular Weight

530.7 g/mol

IUPAC Name

4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O3S4/c1-4-30-15-7-10-18-17(13-15)19-20(23(2,3)26-18)32-33-21(19)25-14-5-8-16(9-6-14)34(28,29)27-22-24-11-12-31-22/h5-13,26H,4H2,1-3H3,(H,24,27)

InChI Key

WGTVOCAPLRKMNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 8-ethoxy-4,4-dimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline and 1,3-thiazole derivatives. The key steps in the synthesis may involve:

    Formation of the dithioloquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxy and dimethyl groups: These groups are typically introduced through alkylation reactions using ethyl halides and methylating agents.

    Formation of the thiazole ring: This step involves the cyclization of thioamide precursors under oxidative conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chloride derivatives to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and thiazole moieties, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: The sulfonamide group can inhibit enzymes by binding to their active sites, leading to the disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound’s planar structure allows it to intercalate into DNA or RNA, potentially affecting gene expression and replication.

    Disruption of cell membranes: The compound’s amphiphilic nature enables it to interact with and disrupt cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1Z)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
  • 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(4-METHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE

Uniqueness

4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities

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